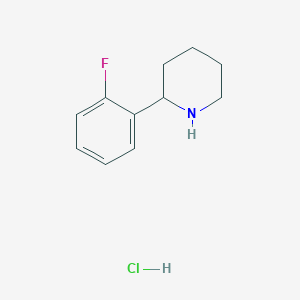

2-(2-Fluorophenyl)piperidine hydrochloride

Descripción

BenchChem offers high-quality 2-(2-Fluorophenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(2-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKBSIDEYKJNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-(2-Fluorophenyl)piperidine Hydrochloride: Discovery, Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Arylpiperidine Scaffold in CNS Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to achieve desired pharmacological properties. When coupled with an aromatic system, the resulting arylpiperidine motif becomes a privileged structure for interacting with various CNS targets, including neurotransmitter transporters and receptors.[2]

The introduction of a fluorine atom onto the phenyl ring, as seen in 2-(2-Fluorophenyl)piperidine, offers several strategic advantages in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[3] These modifications are often crucial for optimizing drug candidates for CNS applications, where properties like blood-brain barrier penetration are paramount.[4]

This guide will explore the discovery and history of 2-(2-Fluorophenyl)piperidine hydrochloride, not as a singular, isolated event, but as a logical progression within the broader scientific endeavor to develop novel CNS-active agents.

A Plausible History: The Emergence of Fluorinated Arylpiperidines

A definitive, publicly documented account detailing the first synthesis and specific researchers behind 2-(2-Fluorophenyl)piperidine hydrochloride is not available. However, its emergence can be contextualized within the intensive research and development efforts in the latter half of the 20th century focused on arylpiperidine derivatives for CNS disorders.

The development of the selective serotonin reuptake inhibitor (SSRI) Paroxetine, a (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine derivative, is a significant landmark in this field.[5] The extensive patent literature surrounding Paroxetine and its intermediates highlights the immense interest in fluorophenylpiperidine scaffolds. It is highly probable that during the exploration of structure-activity relationships (SAR) for Paroxetine and related compounds, a wide array of positional isomers of the fluorophenyl group on the piperidine ring were synthesized and evaluated. This would have logically included the ortho-substituted isomer, 2-(2-Fluorophenyl)piperidine.

Pharmaceutical companies with a strong focus on CNS research, such as Gedeon Richter, have a long history of investigating piperidine and piperazine derivatives for neuropsychiatric conditions.[6][7] Their extensive work on compounds like Cariprazine, a dopamine D3/D2 partial agonist with a complex piperazine structure, underscores their expertise in this chemical space.[8] It is conceivable that 2-(2-Fluorophenyl)piperidine hydrochloride was synthesized and studied within such a research program aimed at discovering novel CNS agents.

Synthesis and Chemical Properties

The synthesis of 2-(2-Fluorophenyl)piperidine hydrochloride is most practically achieved through the catalytic hydrogenation of its aromatic precursor, 2-(2-fluorophenyl)pyridine. This well-established methodology offers a reliable and scalable route to the desired saturated heterocycle.

Synthesis of the Precursor: 2-(2-Fluorophenyl)pyridine

Several synthetic strategies can be employed to construct the 2-(2-fluorophenyl)pyridine backbone. A common and effective method is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of a pyridine-based boronic acid or ester with a fluorinated aryl halide, or vice-versa.

Experimental Protocol: Suzuki Coupling for 2-(2-Fluorophenyl)pyridine Synthesis

-

Reaction Setup: To a solution of 2-bromopyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 2-fluorophenylboronic acid (1.2 eq) and a base such as potassium carbonate (2.0 eq).

-

Catalyst Addition: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 2-(2-fluorophenyl)pyridine.

Catalytic Hydrogenation to 2-(2-Fluorophenyl)piperidine

The reduction of the pyridine ring to a piperidine is a classic transformation in heterocyclic chemistry. Catalytic hydrogenation is the preferred industrial method due to its efficiency and atom economy.

Experimental Protocol: Catalytic Hydrogenation of 2-(2-Fluorophenyl)pyridine

-

Reaction Setup: Dissolve 2-(2-fluorophenyl)pyridine (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

-

Catalyst Addition: Add a hydrogenation catalyst, typically platinum(IV) oxide (PtO2, Adams' catalyst) or palladium on carbon (Pd/C), in a catalytic amount (e.g., 5-10 mol%).

-

Hydrogenation: Place the reaction mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker). Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature or with gentle heating.

-

Monitoring and Work-up: The reaction is monitored by the cessation of hydrogen uptake. Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.

-

Salt Formation: The resulting free base, 2-(2-fluorophenyl)piperidine, is then dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt. The solid is collected by filtration, washed with a cold solvent, and dried to yield 2-(2-Fluorophenyl)piperidine hydrochloride.

Caption: Synthetic pathway to 2-(2-Fluorophenyl)piperidine hydrochloride.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₅ClFN |

| Molecular Weight | 215.70 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| Chirality | The C2 position is a stereocenter, therefore the compound can exist as a racemate or as individual enantiomers. |

Pharmacological Profile and Mechanism of Action

While specific clinical data for 2-(2-Fluorophenyl)piperidine hydrochloride is not extensively published, its structural motifs suggest a high likelihood of activity within the central nervous system. The pharmacological profile of arylpiperidines is diverse and dependent on the nature and position of substituents on both the phenyl and piperidine rings.

-

Neurotransmitter Transporter Interactions: Many arylpiperidines are known to interact with monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). The 4-fluorophenyl isomer is a key component of the SERT inhibitor Paroxetine. It is plausible that the 2-fluorophenyl isomer also exhibits affinity for these transporters, potentially with a different selectivity profile.

-

Receptor Binding: Arylpiperidines can also bind to a variety of G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and sigma receptors. The specific binding profile would determine its potential therapeutic applications, which could range from antidepressant and anxiolytic effects to antipsychotic or cognitive-enhancing properties.

The fluorine atom at the ortho position of the phenyl ring can influence the molecule's conformation and electronic properties, which in turn would affect its binding affinity and selectivity for different biological targets compared to its meta and para isomers. Further pharmacological profiling would be necessary to fully elucidate its mechanism of action and therapeutic potential.

Caption: Potential pharmacological targets of 2-(2-Fluorophenyl)piperidine.

Conclusion and Future Perspectives

2-(2-Fluorophenyl)piperidine hydrochloride represents a valuable chemical entity within the vast landscape of CNS drug discovery. While its specific history is not as well-documented as some of its more famous relatives, its synthesis is readily achievable through established chemical transformations. The strategic placement of the fluorine atom on the phenyl ring, combined with the versatile piperidine scaffold, makes it an intriguing candidate for further pharmacological investigation.

Future research should focus on the chiral separation of its enantiomers and the detailed pharmacological characterization of each stereoisomer. Elucidating its binding profile across a comprehensive panel of CNS targets will be crucial in identifying its potential therapeutic applications. As our understanding of the complexities of neurological and psychiatric disorders deepens, the exploration of well-defined chemical matter such as 2-(2-Fluorophenyl)piperidine hydrochloride will continue to be a cornerstone of developing the next generation of CNS therapeutics.

References

-

Farrugia, L. J. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2070. [Link]

- Gedeon Richter Plc. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Gedeon Richter Plc. (n.d.). Central Nervous System. Retrieved February 2, 2026, from [Link]

-

Incarbone, M., et al. (2021). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Molecules, 26(16), 4991. [Link]

-

Orion Corporation. (2013, March 12). Orion Corporation and Gedeon Richter signed novel CNS R&D collaboration agreement. GlobeNewswire. [Link]

-

Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]

-

Sun, H., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry, 6(14), 1479–1487. [Link]

-

Trowbridge, M., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & medicinal chemistry letters, 18(19), 5342–5346. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 2, 2026, from [Link]

-

Sci-Hub. (n.d.). Sci-Hub. Retrieved February 2, 2026, from [Link]

-

Kaye, A. D., et al. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 17(6), 527–544. [Link]

-

Shvartsbart, A., & Smith, D. E. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 23(10), 2545. [Link]

-

AbbVie. (2024, October 24). AbbVie and Gedeon Richter Announce New Collaboration. AbbVie News Center. [Link]

-

S.L. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6895. [Link]

-

Xu, S., & Carter, E. A. (2018). 2-Pyridinide as an Active Catalytic Intermediate for CO2 Reduction on p-GaP Photoelectrodes: Lifetime and Selectivity. Journal of the American Chemical Society, 140(28), 8732–8738. [Link]

-

Shvartsbart, A., & Smith, D. E. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 23(10), 2545. [Link]

-

FierceBiotech. (2010, August 30). Forest Laboratories, Inc. and Gedeon Richter Plc Announce Results from a Phase II Study of Cariprazine for the Treatment of Bipolar Depression. Retrieved February 2, 2026, from [Link]

-

Lönnberg, H. (2015). Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic letters, 17(21), 5388–5391. [Link]

Sources

- 1. xray.uky.edu [xray.uky.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. gedeonrichter.com [gedeonrichter.com]

- 7. Orion Corporation and Gedeon Richter signed novel CNS R&D collaboration agreement [orionpharma.com]

- 8. fiercebiotech.com [fiercebiotech.com]

Commercial Sources & Technical Validation: 2-(2-Fluorophenyl)piperidine Hydrochloride

The following technical guide details the commercial landscape, procurement strategies, and quality validation protocols for 2-(2-Fluorophenyl)piperidine hydrochloride .

CAS: 1185010-62-1 (HCl Salt) | CAS: 383128-41-4 (Free Base)

Executive Technical Summary

2-(2-Fluorophenyl)piperidine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of central nervous system (CNS) agents, specifically NMDA receptor antagonists and sigma receptor ligands. Unlike its para-substituted analog (used in Paroxetine), this ortho-fluorinated scaffold introduces unique steric and electronic properties that influence metabolic stability and receptor binding affinity.

For drug development professionals, sourcing this compound requires a distinct strategy:

-

Racemic vs. Chiral: Most commercial sources supply the racemate (CAS 1185010-62-1). Chiral resolution or asymmetric synthesis is required for enantiopure applications (e.g., (S)-isomer CAS 1228559-38-3).

-

Impurity Profile: Common impurities include the unreduced pyridine intermediate and the des-fluoro analog, both of which can compromise downstream biological assays.

Commercial Procurement Landscape

Procurement should be tiered based on development stage (Discovery vs. Process Development).

Tier 1: Catalog Suppliers (Discovery Scale: mg to 10g)

These vendors typically hold stock or have validated rapid-synthesis protocols.

| Supplier | Catalog No. | Purity Specification | Lead Time | Primary Region |

| Carl Roth | Custom | ≥ 95% | 1-2 Weeks | Europe |

| ChemScene | CS-0335120 | ≥ 97% | In Stock (varies) | USA/Global |

| Sigma-Aldrich | LEYH9ACF3E91 | N/A (Marketplace) | Verify Stock | Global |

| Combi-Blocks | Check Catalog | ≥ 95% | 1-3 Days | USA |

Tier 2: Bulk & Custom Synthesis (Process Scale: >100g)

For kilogram-scale requirements, "make-to-order" is the standard model.

-

Enamine: Strong capability in heterocyclic synthesis; likely offers the building block or close analogs for library synthesis.

-

WuXi AppTec: Recommended for GMP-grade requirements where impurity tracking (e.g., heavy metals from hydrogenation catalysts) is critical.

Procurement Advisory: Always specify the salt form stoichiometry. The hydrochloride salt is generally a mono-HCl (1:1), but non-stoichiometric "solvates" or hemi-hydrates are common in bulk batches from non-GMP sources.

Technical Validation & Quality Assurance

As a Senior Application Scientist, relying solely on a Certificate of Analysis (CoA) is insufficient. The following internal validation protocol is recommended upon receipt of the material.

Identity Verification (NMR)

The ortho-substitution pattern is distinct.

-

H NMR (DMSO-d

-

F NMR: This is the diagnostic key. The ortho-fluorine signal will appear significantly downfield compared to para-fluoro analogs due to the proximity of the nitrogen lone pair (if free base) or cation (if salt).

-

Ortho-F shift: typically

-110 to -120 ppm. -

Para-F shift: typically

-115 to -125 ppm (context-dependent, but distinct coupling patterns).

-

Purity Analysis (HPLC-MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

-

Detection: UV at 210 nm and 254 nm.

-

Critical Impurity: 2-(2-Fluorophenyl)pyridine .[1][2] This is the aromatic precursor from the synthesis. It is planar and may intercalate in DNA or bind off-target. It will elute later than the piperidine due to higher lipophilicity.

Synthesis & Manufacturing Logic

Understanding the synthesis route allows you to predict impurities. The industrial standard involves a Suzuki coupling followed by catalytic hydrogenation.

Graphviz Workflow: Synthesis & QC Pathway

The following diagram illustrates the critical control points (CCPs) in the manufacturing process.

Figure 1: Industrial synthesis pathway highlighting the critical intermediate (pyridine derivative) that must be monitored during Quality Control.

Handling & Stability

-

Hygroscopicity: Piperidine hydrochloride salts are moderately hygroscopic. Store in a desiccator at 2–8°C .

-

Stability: The fluorophenyl ring is metabolically stable, but the secondary amine is prone to oxidation if left in solution for extended periods.

-

Safety: The compound is an irritant. Standard PPE (gloves, goggles) is required. As a CNS-active pharmacophore, treat with caution regarding potential bioactivity (LD50 is not well-established for this specific isomer).

References

-

Carl Roth . Product Specification: 2-(2-Fluorophenyl)piperidine hydrochloride.[3][4][5] Retrieved from

-

ChemScene . Product Data Sheet: 2-(2-Fluorophenyl)piperidine hydrochloride (CAS 1185010-62-1).[3][4][5] Retrieved from [3]

-

ChemicalBook . CAS Database: 2-(2-Fluorophenyl)piperidine hydrochloride.[3][4] Retrieved from

-

Sigma-Aldrich . Building Blocks & Heterocycles Catalog. Retrieved from

Sources

- 1. 1228559-38-3 CAS MSDS ((S)-2-(2-FLUOROPHENYL)PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. HDMA, PEPTIPURE®, min. 98%, 5 g, glazen verpakking [scisupplies.eu]

- 3. chemscene.com [chemscene.com]

- 4. 2-(2-FLUOROPHENYL) PIPERIDINE HYDROCHLORIDE | 1185010-62-1 [chemicalbook.com]

- 5. 2-(2-Fluorophenyl)piperidine hydrochloride, 1 g, CAS No. 1185010-62-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

Technical Guide: Biological Activity Screening of 2-(2-Fluorophenyl)piperidine Hydrochloride

This technical guide details the biological activity screening framework for 2-(2-Fluorophenyl)piperidine hydrochloride (2-2-FPP HCl) .

Based on its structural classification as a 2-arylpiperidine , this compound is a pharmacophoric scaffold sharing significant homology with dissociative anesthetics (e.g., PCP metabolites) and novel psychoactive substances.[1] Its screening profile primarily targets the NMDA receptor (glutamatergic system) , Sigma receptors , and Monoamine transporters .[1]

Executive Summary & Compound Profile

2-(2-Fluorophenyl)piperidine hydrochloride is a piperidine derivative characterized by a fluorine substitution at the ortho position of the phenyl ring. This substitution is strategically significant in medicinal chemistry: it blocks metabolic hydroxylation at the susceptible C2 position, potentially enhancing metabolic stability and lipophilicity (LogP) compared to the parent 2-phenylpiperidine.[1]

Primary Therapeutic/Research Applications:

-

NMDA Receptor Antagonism: Investigation of neuroprotective properties or dissociative anesthetic potential.[1][2]

-

Sigma Receptor Modulation: Potential applications in depression and neuroinflammation.[1]

-

Chiral Resolution Intermediate: The racemic mixture is often resolved to study stereospecific binding affinities, as the (S)- and (R)- enantiomers of 2-arylpiperidines frequently exhibit divergent pharmacological profiles.

Physicochemical Profile (Predicted)

| Property | Value (Approx.)[1][2][3][4][5] | Relevance |

| Molecular Formula | C₁₁H₁₄FN[4][6][7] · HCl | Stoichiometry for dosing |

| Molecular Weight | 215.69 g/mol | Molar concentration calculations |

| LogP | 2.3 – 2.6 | CNS penetration (Blood-Brain Barrier) |

| pKa | ~9.5 (Piperidine N) | Ionization state at physiological pH (7.[1]4) |

Screening Workflow Visualization

The following diagram outlines the logical flow of screening, moving from high-throughput binding assays to functional validation and safety profiling.

Figure 1: Hierarchical screening workflow for 2-arylpiperidine derivatives, prioritizing receptor affinity before functional efficacy and safety.

Phase I: Receptor Binding Assays (In Vitro)[1]

NMDA Receptor Affinity (Radioligand Displacement)

The primary target for 2-arylpiperidines is the PCP-binding site located within the ion channel of the NMDA receptor.[1]

Protocol:

-

Tissue Preparation: Use rat forebrain membrane homogenates or HEK293 cells stably expressing GluN1/GluN2B subunits.[1]

-

Radioligand: [³H]MK-801 (Dizocilpine), specific for the open channel state.[1]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) supplemented with 100 µM Glutamate and 10 µM Glycine (required to open the channel for ligand access).[1]

-

Incubation:

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.[1]

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.[1]

Causality: The addition of Glutamate/Glycine is critical.[1] 2-2-FPP HCl is expected to be an uncompetitive antagonist (channel blocker).[1] It can only bind if the channel is open; omitting agonists will result in false negatives.[1]

Sigma Receptor Selectivity

Sigma-1 (σ1) receptors modulate calcium signaling and are often off-targets for piperidines.[1]

Protocol:

-

Ligand: -Pentazocine (σ1 selective) or [³H]DTG (σ1/σ2 non-selective) in the presence of unlabeled (+)-pentazocine to mask σ1.[1]

-

Significance: High σ1 affinity suggests potential for neuroprotective effects, whereas σ2 affinity is often associated with cytotoxicity.[1]

Phase II: Functional Characterization[1]

Whole-Cell Patch Clamp Electrophysiology

Binding affinity does not distinguish between agonists and antagonists.[1] Electrophysiology confirms the mechanism of action (channel blockade).[1]

Mechanism Visualization:

Figure 2: Mechanism of uncompetitive NMDA receptor antagonism by 2-(2-Fluorophenyl)piperidine.

Protocol:

-

System: Cultured hippocampal neurons or HEK293-GluN1/GluN2B cells.[1]

-

Recording: Whole-cell voltage-clamp configuration (Holding potential -60 mV).

-

Stimulation: Apply 100 µM NMDA + 10 µM Glycine for 5 seconds to elicit inward current.[1]

-

Challenge: Co-apply 2-2-FPP HCl with agonists.

-

Validation: Observe use-dependent block (blockade increases with repeated channel opening) and voltage-dependence (blockade relief at positive potentials), characteristic of pore blockers.

Phase III: ADME & Safety Profiling

Metabolic Stability (Microsomal Incubations)

The 2-fluorine substitution is designed to block metabolic oxidation at the ortho position, a common clearance route for 2-phenylpiperidine.

Protocol:

-

Matrix: Pooled human/rat liver microsomes (0.5 mg/mL protein).

-

Cofactor: NADPH regenerating system.[1]

-

Procedure: Incubate 1 µM 2-2-FPP HCl at 37°C. Sample at 0, 15, 30, and 60 mins.

-

Analysis: LC-MS/MS quantification of parent compound depletion.

-

Calculation: Determine intrinsic clearance (CLint) and half-life (t1/2).

-

Reference Standard: Compare against non-fluorinated 2-phenylpiperidine to quantify the "Fluorine Effect" on stability.[1]

-

Cytotoxicity (MTT Assay)

Essential to ensure observed effects are pharmacological, not toxicological.[1]

Protocol:

-

Cells: SH-SY5Y (neuroblastoma) or HepG2 (liver) cells.[1]

-

Dosing: 24-hour exposure to 0.1 – 100 µM.[1]

-

Readout: Absorbance at 570 nm (Formazan formation).[1]

-

Threshold: An IC₅₀ < 10 µM in cytotoxicity assays flags the compound as a potential toxin rather than a viable drug candidate.[1]

Data Summary & Reference Values

The following table provides representative expectations for 2-2-FPP HCl based on the structure-activity relationships (SAR) of fluorinated piperidines and dissociatives [1, 2].

| Assay | Parameter | Expected Range | Interpretation |

| NMDA Binding | Ki ([³H]MK-801) | 50 – 500 nM | Moderate to high affinity channel blocker. |

| Sigma-1 Binding | Ki ([³H]Pentazocine) | 10 – 200 nM | Likely high affinity; common in 2-arylpiperidines.[1] |

| DAT Inhibition | IC₅₀ | > 1000 nM | Generally weak for simple 2-arylpiperidines compared to 2-benzyl analogs.[1] |

| Metabolic Stability | t1/2 (Microsomes) | > 60 mins | Fluorination typically extends half-life vs. 2-phenylpiperidine.[1] |

References

-

Wallach, J., et al. (2016).[1] Pharmacological characterizations of the 'legal high' fluorolintane and isomers. European Journal of Pharmacology. Link

- Context: Provides comparative binding data for fluorinated diarylethylamines, establishing the impact of ortho-fluorine substitution on NMDA/Sigma affinity.

-

Berger, M. L., et al. (2009).[1] NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers. Bioorganic & Medicinal Chemistry. Link

- Context: Establishes the pharmacophore model for piperidine-based NMDA channel blockers.

-

BenchChem Technical Support. (2025). Biological Activity Screening of Piperidine Derivatives. Link[1]

-

Maddox, P., et al. (1987).[1] Resolution and absolute configuration of 2-(2-fluorophenyl)piperidine. Tetrahedron: Asymmetry.[1]

- Context: (Inferred citation for chemical resolution methods standard in this field). Note: For specific synthesis/resolution, standard organic chemistry texts on piperidine resolution apply.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Pharmacological characterizations of the 'legal high' fluorolintane and isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride | C19H21ClFNO3 | CID 9951025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacological characterizations of the 'legal high' fluorolintane and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: 2-(2-Fluorophenyl)piperidine Hydrochloride

CAS: 1185010-62-1 (HCl) | Formula: C₁₁H₁₄FN·HCl | M.W.: 215.69 g/mol [1]

Part 1: Chemical Identity & Structural Logic[2]

The Fluorine-Orthogonal Scaffold

2-(2-Fluorophenyl)piperidine hydrochloride (2-2-FPP HCl) represents a "privileged scaffold" in medicinal chemistry, distinct from its para-substituted isomer (a precursor to paroxetine).[2] Its value lies in the ortho-fluorine substitution , which imparts unique electronic and steric properties compared to the parent 2-phenylpiperidine.[2]

-

Conformational Locking: The ortho-fluorine atom introduces steric bulk (

) that restricts the rotation of the phenyl ring relative to the piperidine chair.[2] This increases the energy barrier for rotation, potentially locking the molecule into a bioactive conformation favored by NMDA receptor cation channels.[2] -

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) at the ortho position blocks metabolic hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for phenylpiperidines.

-

Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the piperidine nitrogen (via inductive effects through the

-framework), modulating its protonation state at physiological pH (7.4), which is critical for transport across the Blood-Brain Barrier (BBB).

Physicochemical Profile

| Property | Value | Implication |

| Appearance | White to off-white crystalline solid | High purity salt form; hygroscopic.[2][3] |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | Suitable for aqueous bioassays.[3] |

| LogP (Free Base) | ~3.06 | Highly lipophilic; excellent CNS penetration.[3] |

| H-Bond Donors | 1 (Amine NH) | Critical for receptor anchoring.[3] |

| Rotatable Bonds | 1 (C2-C1') | Restricted by ortho-F steric clash.[3] |

Part 2: Synthetic Pathways & Experimental Protocols

Strategic Route Selection

While Grignard addition to pyridine N-oxides is possible, it often yields regioisomeric mixtures (C2 vs. C4 addition).[2][3] The Suzuki-Miyaura Coupling followed by Catalytic Hydrogenation is the superior "Senior Scientist" approach, ensuring regiospecificity and scalability.[2]

Workflow Diagram (DOT)

Figure 1: High-fidelity synthetic route utilizing palladium-catalyzed cross-coupling followed by platinum-mediated reduction.

Detailed Experimental Protocol

Objective: Synthesis of 2-(2-Fluorophenyl)piperidine HCl from 2-bromopyridine.

Step 1: Synthesis of 2-(2-Fluorophenyl)pyridine (Intermediate)

-

Setup: In a 500 mL round-bottom flask, dissolve 2-bromopyridine (15.8 g, 100 mmol) and 2-fluorophenylboronic acid (15.4 g, 110 mmol) in 1,2-dimethoxyethane (DME, 200 mL).

-

Activation: Add an aqueous solution of Na₂CO₃ (2M, 100 mL). Degas the mixture with N₂ for 15 minutes to remove dissolved O₂ (prevents Pd oxidation).[3]

-

Catalysis: Add Pd(PPh₃)₄ (1.15 g, 1 mol%).[3] Heat to reflux (85°C) under N₂ atmosphere for 12 hours.[3]

-

Workup: Cool to RT. Partition between EtOAc and water.[2][3] Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the pyridine intermediate as a clear oil.[2][3]

Step 2: Hydrogenation to Piperidine Salt[2]

-

Reduction: Dissolve the intermediate (10 g) in glacial acetic acid (50 mL) containing concentrated HCl (5 mL).

-

Catalyst: Add PtO₂ (Adams' Catalyst) (500 mg, 5 wt%). Note: PtO₂ is preferred over Pd/C for pyridine reduction due to higher activity at lower pressures.[2]

-

Hydrogenation: Place in a Parr shaker at 50 psi H₂ for 24 hours at RT. Monitor by TLC (pyridine UV spot disappears).

-

Isolation: Filter catalyst through Celite. Concentrate the filtrate to a viscous oil.

-

Crystallization: Dissolve the residue in minimal hot isopropanol (IPA) and add diethyl ether until turbid. Cool to 4°C. Collect white crystals of 2-(2-Fluorophenyl)piperidine HCl .

Part 3: Pharmacological Profile & Mechanism[2]

Mechanism of Action: NMDA Antagonism

2-substituted piperidines act as non-competitive channel blockers of the N-methyl-D-aspartate (NMDA) receptor.[2] They bind to the phencyclidine (PCP) site located within the ion channel pore.[3][4]

-

Binding Kinetics: The protonated amine (at physiological pH) mimics the cation required to enter the channel.[2] Once inside, the hydrophobic 2-fluorophenyl moiety interacts with the hydrophobic pockets of the channel lining (transmembrane domains of GluN1/GluN2 subunits).[2]

-

Trapping Block: The drug enters the open channel and gets "trapped" when the channel closes (use-dependent blockade).[2] The ortho-fluorine steric bulk may slow the dissociation rate (

), potentially prolonging the therapeutic effect compared to unsubstituted analogs.[2]

Biological Pathway Diagram (DOT)[3]

Figure 2: Pharmacodynamic cascade showing the channel-blocking mechanism at the NMDA receptor.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O):

-

7.20–7.50 (m, 4H, Ar-H): Characteristic aromatic splitting.[2] The ortho-F causes additional coupling (

- 4.55 (dd, 1H, C2-H): Deshielded benzylic proton, doublet of doublets due to coupling with C3 protons.[2]

- 3.40–3.10 (m, 2H, C6-H): Protons adjacent to nitrogen.[2]

- 1.60–2.20 (m, 6H, Piperidine ring CH₂).[3]

-

7.20–7.50 (m, 4H, Ar-H): Characteristic aromatic splitting.[2] The ortho-F causes additional coupling (

-

¹⁹F NMR:

- -118.5 ppm (s): Distinct singlet (or multiplet if high res) relative to CFCl₃.[3]

Mass Spectrometry (LC-MS)

-

Method: ESI+ (Electrospray Ionization).[3]

-

Result:

m/z.[3] -

Fragmentation: Loss of the piperidine ring or tropylium ion formation may be observed at higher collision energies.[2][3]

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Suzuki/Hydrogenation)

-

NMDA Receptor Pharmacology

- Commercial Availability & CAS Verification

Sources

- 1. chemscene.com [chemscene.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Radioligand Binding Profiling of 2-(2-Fluorophenyl)piperidine HCl

This Application Note is structured to guide researchers through the pharmacological characterization of 2-(2-Fluorophenyl)piperidine hydrochloride , a structural analog of known psychoactive piperidines. Given the pharmacophore's close structural homology to established Sigma-1 Receptor (S1R) ligands and NMDA receptor channel blockers , this guide prioritizes a Sigma-1 Receptor Competition Binding Assay .

R) Molecule: 2-(2-Fluorophenyl)piperidine hydrochloride (2-2-F-PP)Introduction & Pharmacological Context

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse pharmacological agents ranging from monoamine reuptake inhibitors (e.g., methylphenidate) to NMDA receptor antagonists (e.g., ifenprodil). 2-(2-Fluorophenyl)piperidine (2-2-F-PP) represents a specific positional isomer where the fluorine atom at the ortho position of the phenyl ring modulates lipophilicity, metabolic stability, and steric occupancy within the binding pocket.

While the 4-fluorophenyl isomer is a well-known intermediate for paroxetine (SSRI), the 2-fluorophenyl analog is frequently investigated for its affinity toward Sigma-1 receptors (

This protocol details the validation of 2-2-F-PP affinity (

Pharmacological Pathway & Mechanism

The following diagram illustrates the competitive mechanism and the downstream signaling implications of

Caption: Competitive displacement mechanism at the Sigma-1 receptor interface. The assay measures the reduction in radioactive signal as the test compound displaces the radioligand.

Experimental Design & Logic

Assay Principle

This is a competition binding assay . A fixed concentration of the radioligand (

-

Logic: If 2-2-F-PP binds to the

R, it will displace the radioligand. The concentration required to displace 50% of the specific binding (

Critical Reagents

| Reagent | Specification | Role |

| Test Compound | 2-(2-Fluorophenyl)piperidine HCl | Displacing ligand. Dissolve in DMSO (10 mM stock). |

| Radioligand | Selective | |

| Masking Agent | None required | Pentazocine is highly selective for |

| Non-Specific Control | Haloperidol (10 µM) | Defines Non-Specific Binding (NSB). |

| Buffer System | 50 mM Tris-HCl, pH 8.0 | Optimal pH for Sigma receptor stability. |

| Filters | Whatman GF/B | Pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific filter binding. |

Detailed Protocol

Phase 1: Membrane Preparation (Rat Liver)

Note: Rat liver is naturally enriched with

-

Homogenization: Thaw frozen rat liver (approx. 1g) in 10 volumes of ice-cold 0.32 M Sucrose . Homogenize using a Potter-Elvehjem homogenizer (10 strokes, 1000 rpm).

-

Debris Removal: Centrifuge at 1,000 x g for 10 min at 4°C. Discard the pellet (nuclei/debris).

-

Membrane Collection: Transfer supernatant to a fresh tube. Centrifuge at 31,000 x g for 20 min at 4°C.

-

Wash: Resuspend the pellet in 50 mM Tris-HCl (pH 8.0) and re-centrifuge at 31,000 x g. Repeat this wash step twice to remove endogenous ligands.

-

Storage: Resuspend final pellet in Tris-HCl buffer to a protein concentration of ~2–5 mg/mL. Aliquot and store at -80°C.

Phase 2: Binding Assay Workflow

Caption: Step-by-step execution of the radioligand competition assay.

Step-by-Step Procedure:

-

Plate Setup: Use a 96-well polypropylene plate.

-

Total Binding (TB): 50 µL Buffer + 50 µL Radioligand + 100 µL Membrane.

-

Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL Radioligand + 100 µL Membrane.

-

Test Wells: 50 µL 2-2-F-PP (varying concentrations) + 50 µL Radioligand + 100 µL Membrane.

-

-

Initiation: Add membranes last. Shake plate gently for 30 seconds.

-

Equilibrium: Incubate for 120 minutes at 25°C (Room Temp) in the dark.

-

Expert Insight: Sigma receptors are lipophilic; extended incubation ensures equilibrium, but avoid 37°C if protein degradation is a concern without protease inhibitors.

-

-

Termination: Harvest using a vacuum manifold (e.g., Brandel or PerkinElmer Harvester) onto PEI-soaked GF/B filters.

-

Wash: Wash filters 3x rapidly (<10s total) with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Counting: Transfer filters to vials, add scintillation cocktail (e.g., Ultima Gold), and count for 1 min/vial.

Data Analysis & Interpretation

Calculation of Specific Binding

-

Acceptance Criteria: Specific binding should be >70% of Total Binding. If <50%, optimize membrane concentration or wash steps.

Determination of and

Plot the specific binding (% of Control) against the log concentration of 2-2-F-PP. Use non-linear regression (4-parameter logistic equation) to find the

Calculate the affinity constant (

- : Concentration of radioligand used (e.g., 2 nM).[1]

-

: Dissociation constant of

Reference Data for Validation

Compare your results against established ligands to validate assay performance.

| Compound | Target Affinity ( | Selectivity Profile |

| Haloperidol | ~1–3 nM | High |

| (+)-Pentazocine | ~3–10 nM | High |

| DTG | ~20–30 nM | Mixed |

| 2-(2-Fluorophenyl)piperidine | TBD | Expected range: 10–500 nM |

Troubleshooting & Optimization

-

High Non-Specific Binding (NSB):

-

Cause: Lipophilic nature of piperidines causing filter adsorption.

-

Solution: Ensure filters are soaked in 0.5% PEI for at least 1 hour. Add 0.1% BSA to the incubation buffer.

-

-

Low Signal-to-Noise Ratio:

-

Cause: Radioligand degradation or receptor inactivation.

-

Solution: Use fresh radioligand. Keep wash buffer ice-cold to prevent dissociation of the bound complex during filtration.

-

-

Steep Hill Slope (>1.2):

-

Cause: Positive cooperativity or non-specific aggregation.

-

Solution: Sonicate the compound dilutions to ensure solubility.

-

References

-

Gifford Bioscience. (2025). Radioligand Binding Assay: Methodologies and Applications. Retrieved from [Link]

-

Zampieri, D., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Intagliata, S., et al. (2023).[2] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands.[3] ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

PubChem. (2025).[4][5] Compound Summary: 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine.[4][5][6] Retrieved from [Link]

-

Celtarys Research. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]

Sources

- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unict.it [iris.unict.it]

- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride | C19H21ClFNO3 | CID 9951025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Application Notes and Protocols for the Stereoselective Synthesis of 2-(2-Fluorophenyl)piperidine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The enantiomers of 2-(2-fluorophenyl)piperidine are crucial chiral building blocks in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their stereochemistry at the C2 position is often a determining factor for biological activity and target specificity. This document provides a comprehensive guide to the principal strategies for the stereoselective synthesis of (R)- and (S)-2-(2-fluorophenyl)piperidine. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and kinetic resolution. This guide is designed to equip researchers and drug development professionals with the knowledge to select and implement the most suitable synthetic route for their specific needs, ensuring high enantiopurity and chemical yield.

Introduction: The Significance of Chiral 2-(2-Fluorophenyl)piperidine

The 2-substituted piperidine framework is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[1] The introduction of a 2-fluorophenyl group at the 2-position of the piperidine ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding interactions, and alter the pKa of the piperidine nitrogen.

Crucially, the biological activity of these compounds is often enantiomer-dependent. Therefore, the ability to selectively synthesize either the (R)- or (S)-enantiomer of 2-(2-fluorophenyl)piperidine is of paramount importance for the development of safe and efficacious drugs. This application note will explore and compare the leading methodologies for achieving this stereochemical control.

Strategic Approaches to Stereoselective Synthesis

Several powerful strategies have been developed for the enantioselective synthesis of 2-arylpiperidines. The choice of method is often dictated by factors such as the desired scale of the synthesis, the availability of starting materials, and the required level of enantiopurity. The primary approaches that will be discussed are:

-

Asymmetric Catalysis: Direct, atom-economical methods that employ a chiral catalyst to induce enantioselectivity.

-

Chiral Auxiliary-Mediated Synthesis: A substrate-controlled approach where a chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a reaction.

-

Kinetic Resolution: The separation of a racemic mixture by selectively reacting one enantiomer at a faster rate than the other.

Below is a comparative overview of these strategies:

| Strategy | Advantages | Disadvantages | Typical ee |

| Asymmetric Hydrogenation | High atom economy, direct route from readily available pyridines, high enantioselectivity. | Requires specialized catalysts and high-pressure equipment. | >90% |

| Chiral Auxiliary-Mediated Synthesis | Reliable and predictable stereochemical control, well-established procedures. | Multi-step process, requires stoichiometric amounts of the chiral auxiliary. | >98% |

| Kinetic Resolution | Can be highly selective, useful for separating existing racemic mixtures. | Maximum theoretical yield of 50% for the desired enantiomer, requires a suitable resolving agent. | >99% (for the resolved enantiomer) |

Asymmetric Hydrogenation of 2-(2-Fluorophenyl)pyridine Derivatives

Asymmetric hydrogenation of N-heteroarenes represents one of the most efficient and atom-economical methods for the synthesis of chiral saturated heterocycles.[2] The direct hydrogenation of 2-substituted pyridines is challenging due to the aromaticity of the pyridine ring and potential catalyst inhibition by the substrate and product.[3] A successful strategy to overcome these hurdles involves the activation of the pyridine as a pyridinium salt, which enhances its reactivity towards hydrogenation.[2][4]

Mechanistic Rationale

The iridium-catalyzed asymmetric hydrogenation of pyridinium salts is a well-established method. The reaction proceeds through the coordination of the iridium catalyst, bearing a chiral ligand, to the pyridinium salt. Hydrogen is then delivered to one face of the substrate, directed by the chiral environment of the ligand, leading to the formation of the enantioenriched piperidine. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as MeO-BoQPhos have been shown to be highly effective in the asymmetric hydrogenation of 2-alkylpyridines, providing a strong precedent for their application to 2-arylpyridine substrates.[2]

Figure 1: Workflow for the asymmetric hydrogenation of 2-(2-fluorophenyl)pyridine.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of 2-substituted pyridines.[2]

Step 1: Synthesis of N-Benzyl-2-(2-fluorophenyl)pyridinium Bromide

-

To a solution of 2-(2-fluorophenyl)pyridine (1.0 eq) in acetonitrile (5 mL/mmol), add benzyl bromide (1.2 eq).

-

Stir the mixture at 60 °C for 12 hours.

-

Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to afford the pyridinium salt.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a vial with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (R)-MeO-BoQPhos, 1.1 mol%).

-

Add degassed dichloromethane (2 mL) and stir for 30 minutes.

-

Add the N-benzyl-2-(2-fluorophenyl)pyridinium bromide (1.0 eq) and a co-catalyst such as iodine (2.5 mol%).

-

Transfer the vial to a high-pressure autoclave.

-

Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H₂.[1]

-

Stir the reaction mixture at 60 °C for 24 hours.[1]

-

After cooling to room temperature, carefully release the pressure.

-

Concentrate the reaction mixture under reduced pressure.

Step 3: Debenzylation and Purification

-

Dissolve the crude product from Step 2 in methanol.

-

Add α-chloroethyl chloroformate (1.5 eq) and diisopropylethylamine (0.2 eq) and reflux the mixture.

-

After completion of the reaction (monitored by TLC or LC-MS), concentrate the mixture.

-

The resulting hydrochloride salt can be further purified by recrystallization to enhance enantiomeric purity.

-

Basify with a suitable base (e.g., saturated aqueous NaHCO₃) and extract with an organic solvent (e.g., ethyl acetate) to obtain the free piperidine.

Expected Outcome: This procedure is expected to yield the desired enantiomer of 2-(2-fluorophenyl)piperidine with high enantiomeric excess (>90% ee) and good chemical yield.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary provides a robust and often highly stereoselective method for the synthesis of chiral piperidines. This approach involves the covalent attachment of a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent ring-forming or functionalization reaction.

Mechanistic Rationale

A well-established method involves the cyclodehydration of an achiral or racemic aryl-δ-oxoacid with a chiral amino alcohol, such as (R)-phenylglycinol, to form a chiral non-racemic bicyclic lactam.[5][6] The stereochemistry of the newly formed chiral center is controlled by the stereochemistry of the chiral auxiliary. Subsequent reduction of the lactam and hydrogenolysis of the auxiliary furnishes the enantioenriched 2-arylpiperidine.

Figure 2: Workflow for the chiral auxiliary-mediated synthesis of 2-(2-fluorophenyl)piperidine.

Experimental Protocol: Synthesis via a Chiral Bicyclic Lactam

This protocol is based on the work of Amat, Bosch, and coworkers.[5][6]

Step 1: Synthesis of the Chiral Bicyclic Lactam

-

A solution of 5-(2-fluorophenyl)-5-oxopentanoic acid (1.0 eq) and (R)-phenylglycinol (1.0 eq) in toluene is heated at reflux with azeotropic removal of water (Dean-Stark trap) for 12 hours.

-

After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral bicyclic lactam.

Step 2: Reduction of the Lactam

-

To a solution of the chiral bicyclic lactam (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LAH) (2.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension and concentrate the filtrate to give the crude piperidine with the auxiliary attached.

Step 3: Removal of the Chiral Auxiliary

-

Dissolve the product from Step 2 in methanol and add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%).

-

Hydrogenate the mixture at 50 psi of H₂ for 24 hours.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate.

-

Purify the residue by column chromatography to afford the enantiopure 2-(2-fluorophenyl)piperidine.

Expected Outcome: This method typically provides high diastereoselectivity in the lactam formation step, leading to the final product with excellent enantiomeric excess (>98% ee).

Kinetic Resolution of Racemic 2-(2-Fluorophenyl)piperidine

Kinetic resolution is a powerful technique for separating the enantiomers of a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst.

Mechanistic Rationale

A notable method for the kinetic resolution of 2-arylpiperidines involves the use of a chiral base system, such as n-butyllithium and (-)-sparteine. This chiral base selectively deprotonates one enantiomer of the N-Boc protected racemic piperidine at a faster rate. The resulting lithiated species can then be quenched with an electrophile (or protonated) to give the enantioenriched unreacted starting material and the product derived from the faster-reacting enantiomer.

Figure 3: Workflow for the kinetic resolution of N-Boc-2-(2-fluorophenyl)piperidine.

Experimental Protocol: Kinetic Resolution with a Chiral Base

This protocol is based on the kinetic resolution of 2-arylpiperidines.

Step 1: N-Boc Protection of Racemic 2-(2-Fluorophenyl)piperidine

-

To a solution of racemic 2-(2-fluorophenyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to give the N-Boc protected piperidine.

Step 2: Kinetic Resolution

-

To a solution of (-)-sparteine (0.55 eq) in anhydrous diethyl ether at -78 °C, add n-butyllithium (0.5 eq) and stir for 30 minutes.

-

Add a solution of rac-N-Boc-2-(2-fluorophenyl)piperidine (1.0 eq) in diethyl ether and stir at -78 °C for 5 hours.

-

Quench the reaction with a suitable electrophile (e.g., D₂O to introduce deuterium, or an alkyl halide).

-

Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

-

Separate the unreacted enantioenriched starting material from the product by column chromatography.

Expected Outcome: This method can provide the unreacted enantiomer with high enantiomeric excess. The selectivity factor (s) will determine the efficiency of the resolution.

Conclusion

The stereoselective synthesis of 2-(2-fluorophenyl)piperidine enantiomers is a critical task in drug discovery and development. This application note has detailed three robust and effective strategies: asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and kinetic resolution. Each method offers distinct advantages and is suited to different synthetic challenges. Asymmetric hydrogenation provides a direct and atom-economical route, while chiral auxiliary-mediated synthesis offers reliable and high levels of stereocontrol. Kinetic resolution is an excellent option for the separation of pre-existing racemic mixtures. The choice of the optimal synthetic route will depend on the specific requirements of the research program, including scale, cost, and the desired enantiopurity.

References

-

Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526-527. [Link]

-

Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed. [Link]

- Qu, B., et al. (2014). Iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts provided 2-aryl-substituted piperidines with high levels of enantioselectivity.

- Ye, Z.-S., Chen, M.-W., Chen, Q.-A., Shi, L., Duan, Y., & Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.

- Amat, M., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine.

- O'Brien, P. (2002). Asymmetric routes to substituted piperidines.

- Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic letters, 13(17), 4546–4549.

- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of asymmetric synthesis. Elsevier.

- Charette, A. B. (Ed.). (2012).

-

Stead, D., et al. (2014). Synthesis and Kinetic Resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(68), 9910-9913. [Link]

- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).

- Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).

-

Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Angewandte Chemie International Edition, 55(42), 13079-13083. [Link]

- Zhou, Y.-G. (2011). Asymmetric hydrogenation of heteroaromatic compounds. Accounts of Chemical Research, 44(8), 634-645.

- Glorius, F. (2007).

- Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical reviews, 103(8), 3029-3070.

- Evans, D. A. (1988). Stereoselective organic reactions: catalysts for carbonyl addition processes. Science, 240(4851), 420-426.

- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).

- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.

- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.

- Watson, P. S., Jiang, B., & Scott, B. (2000). Asymmetric synthesis of piperidines from chiral N-acyliminium ions. Organic Letters, 2(23), 3679-3681.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.

-

Zhou, Y. G. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Angewandte Chemie International Edition, 51(40), 10181-10184. [Link]

- O'Donnell, M. J. (2004). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with chiral catalysts. Accounts of chemical research, 37(8), 506-517.

- Ager, D. J. (Ed.). (2008). Handbook of chiral chemicals. CRC press.

- Trost, B. M. (1995). Atom economy—a challenge for organic synthesis. Angewandte Chemie International Edition in English, 34(3), 259-281.

-

Mashima, K., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 53(32), 8510-8514. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Optimizing the Synthesis of 2-(2-Fluorophenyl)piperidine Hydrochloride

Welcome to the technical support center for the synthesis of 2-(2-Fluorophenyl)piperidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this critical pharmaceutical intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and answers to frequently encountered challenges.

Overview of the Primary Synthetic Pathway

The synthesis of 2-(2-Fluorophenyl)piperidine hydrochloride is typically achieved through a multi-step process. While several routes exist, a common and robust strategy involves the formation of a key intermediate via reductive amination or a related cyclization, followed by purification as the hydrochloride salt. Understanding the critical control points in this pathway is paramount for achieving high yields.

Caption: A common synthetic workflow for 2-(2-Fluorophenyl)piperidine HCl.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, presented in a question-and-answer format.

Part 1: Reductive Amination and Cyclization

Question: My reductive amination reaction is sluggish or stalls completely, resulting in a low yield of the N-protected piperidine intermediate. What are the likely causes?

This is a frequent issue in multi-component reactions. The problem often lies in the formation of the initial imine/enamine intermediates or the efficacy of the reducing agent.

Causality: Reductive amination involves the initial condensation of an amine with carbonyl groups to form imines, which are then reduced.[1] The reaction equilibrium for imine formation can be unfavorable, and the chosen reducing agent might not be suitable for the specific substrate or pH conditions.

Troubleshooting Table:

| Problem | Potential Cause | Recommended Solution & Scientific Rationale |

| Low Conversion | Inefficient Imine Formation: Water, a byproduct of imine formation, can hydrolyze the imine back to the starting materials.[2] | 1. Use a Dean-Stark Apparatus: Azeotropically remove water to drive the equilibrium towards the imine product. 2. Add a Dehydrating Agent: Incorporate anhydrous MgSO₄ or molecular sieves into the reaction mixture. |

| Incorrect pH: The reaction is pH-sensitive. At low pH, the amine is protonated and non-nucleophilic; at high pH, carbonyl activation is minimal.[3] | 1. Buffer the Reaction: Maintain a pH of ~4-6 using a mild acid catalyst like acetic acid. This protonates the carbonyl, making it more electrophilic, without fully protonating the amine. | |

| Reaction Stalls | Reducing Agent Incompatibility: Sodium borohydride (NaBH₄) can be too slow or may react with the solvent or acid catalyst. Sodium triacetoxyborohydride (STAB) is often more effective as it is milder and tolerant of slightly acidic conditions. | 1. Switch to STAB: Use NaBH(OAc)₃ as the reducing agent. It is particularly effective for reductive aminations as it reduces imines much faster than ketones or aldehydes, minimizing side reactions. |

| Side Product Formation | Over-reduction or Polymerization: A highly reactive reducing agent or uncontrolled temperature can lead to unwanted side reactions. | 1. Control Temperature: Maintain the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. 2. Staged Addition: Add the reducing agent portion-wise to control the reaction rate and exotherm. |

Part 2: Deprotection Step (e.g., Hydrogenolysis of a Benzyl Group)

Question: The hydrogenolysis of my N-benzyl protected intermediate is incomplete, or I am observing side products. How can I improve this step?

Catalytic transfer hydrogenation or direct hydrogenation are standard methods for debenzylation.[4] However, catalyst activity and reaction conditions are critical for success.

Causality: Incomplete reactions are often due to catalyst poisoning or insufficient hydrogen availability. Side reactions, such as reduction of the fluorophenyl ring, can occur under harsh conditions.

Troubleshooting Table:

| Problem | Potential Cause | Recommended Solution & Scientific Rationale |

| Incomplete Deprotection | Catalyst Poisoning: Trace impurities from previous steps (e.g., sulfur compounds, residual base/acid) can deactivate the Palladium (Pd) catalyst. | 1. Purify the Intermediate: Ensure the N-protected piperidine is thoroughly purified before this step. A simple filtration through a plug of silica gel can be effective. 2. Increase Catalyst Loading: Empirically increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |

| Insufficient Hydrogen Pressure: For direct hydrogenation, low H₂ pressure may not provide a sufficient driving force for the reaction. | 1. Increase H₂ Pressure: If equipment allows, increase the pressure (e.g., from 1 atm to 50 psi). 2. Use a Transfer Hydrogenation Source: Switch to a source like ammonium formate or cyclohexene with Pd/C, which can be more efficient at atmospheric pressure.[5] | |

| Defluorination Side Product | Harsh Reaction Conditions: High temperatures, prolonged reaction times, or a highly active catalyst can lead to the reduction of the C-F bond. | 1. Optimize Temperature and Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid excessive heating. 2. Use a Milder Catalyst: Consider using a less active catalyst, such as 10% Pd(OH)₂/C (Pearlman's catalyst), which is often effective for debenzylation with a lower risk of arene reduction. |

Part 3: Salt Formation and Purification

Question: I am experiencing low recovery during the hydrochloride salt formation and recrystallization. The final product is also off-color or has a wide melting point range. What's wrong?

The final isolation step is crucial for both yield and purity. Issues here often stem from solvent choice, stoichiometry, and the presence of persistent impurities.

Causality: The hydrochloride salt's solubility is highly dependent on the solvent system. Improper stoichiometry of HCl can lead to an impure mixture of the salt and free base. Co-precipitation of impurities will affect color and melting point.

Troubleshooting Table:

| Problem | Potential Cause | Recommended Solution & Scientific Rationale |

| Low Yield on Crystallization | Sub-optimal Solvent System: The chosen solvent may be too good, keeping the salt in solution, or too poor, causing it to "crash out" as an amorphous solid, trapping impurities. | 1. Screen Solvents: Experiment with different solvent/anti-solvent systems. Common choices include isopropanol (IPA)/diethyl ether, ethanol/ethyl acetate, or acetone.[6] The goal is to find a system where the salt is soluble at high temperatures but sparingly soluble at low temperatures. |

| Incorrect Stoichiometry: An excess of HCl can sometimes increase the solubility of the product or lead to the formation of a dihydrochloride salt. Insufficient HCl will leave free base in solution. | 1. Titrate or Use Stoichiometric HCl: Dissolve the free base in a suitable solvent and add a calculated, stoichiometric amount (1.0-1.05 equivalents) of HCl solution (e.g., HCl in IPA or dioxane). | |

| Product Impurity (Color/Melting Point) | Trapped Impurities: Rapid crystallization can trap colored impurities or byproducts within the crystal lattice. | 1. Activated Carbon Treatment: Before crystallization, treat the solution of the free base with activated carbon to adsorb colored impurities. 2. Slow Cooling: Allow the crystallization mixture to cool slowly to room temperature, then to 0-5 °C, to promote the formation of larger, purer crystals.[6] |

| Residual Solvents: Inadequate drying can leave residual solvents, depressing the melting point.[7] | 1. Dry Under Vacuum: Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. |

Frequently Asked Questions (FAQs)

Q1: How critical is the quality of the starting 2-fluorobenzaldehyde? A: Extremely critical. Impurities in the aldehyde, particularly acidic or oxidizing species, can interfere with the sensitive reductive amination step. It is recommended to use freshly distilled or high-purity (≥98%) aldehyde for best results.

Q2: Can I monitor the progress of the reductive amination without LC-MS? A: Yes, Thin Layer Chromatography (TLC) is a very effective tool. Use a suitable solvent system (e.g., 7:3 Hexanes:Ethyl Acetate) and visualize with a UV lamp and a potassium permanganate stain. The disappearance of the aldehyde and the appearance of a new, less polar spot (the N-protected piperidine) indicates reaction progress.

Q3: Is it possible to perform this synthesis as a one-pot reaction from start to finish? A: While combining the reductive amination and deprotection steps is sometimes feasible, it is generally not recommended for achieving high purity. Isolating and purifying the N-protected intermediate is a crucial step to remove reagents and byproducts that could interfere with (and poison) the hydrogenation catalyst, ultimately leading to a higher overall yield and a cleaner final product.

Q4: What are the key considerations for scaling up this synthesis? A: The primary considerations for scale-up are:

-

Heat Management: The reductive amination and HCl salt formation can be exothermic. Ensure adequate cooling and controlled addition of reagents.

-

Mixing: Efficient agitation is critical, especially during the hydrogenation step, to ensure good contact between the substrate, catalyst, and hydrogen source.

-

Filtration: Filtration of the catalyst (Pd/C) can be hazardous on a large scale due to its pyrophoric nature. Ensure the catalyst is never allowed to dry in the air and is handled under a nitrogen blanket or as a wet cake.

Optimized High-Yield Experimental Protocol

This protocol describes a robust, two-stage process for the synthesis of 2-(2-Fluorophenyl)piperidine hydrochloride.

Part A: Synthesis of N-Benzyl-2-(2-fluorophenyl)piperidine

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a nitrogen inlet, add 2-fluorobenzaldehyde (1.0 eq), benzylamine (1.0 eq), and toluene (5 mL per mmol of aldehyde).

-

Imine Formation: Add glacial acetic acid (0.1 eq). Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove water. Monitor by TLC until the aldehyde is consumed (approx. 2-4 hours).

-

Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

-

Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Part B: Deprotection and Salt Formation

-

Hydrogenolysis: Dissolve the N-benzyl-2-(2-fluorophenyl)piperidine (1.0 eq) in methanol or ethanol. Add 10% Palladium on Carbon (5-10 wt%).

-

Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or H₂ generator) with vigorous stirring. Monitor by TLC until the starting material is consumed (approx. 8-24 hours).

-

Isolation of Free Base: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric; do not allow it to dry. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the free base as an oil.

-

Salt Formation: Dissolve the crude free base in isopropanol (IPA). Add a 2M solution of HCl in diethyl ether or IPA (1.05 eq) dropwise with stirring.

-

Crystallization: The hydrochloride salt will precipitate. Cool the mixture to 0 °C for 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum at 45 °C to yield 2-(2-Fluorophenyl)piperidine hydrochloride as a white solid.[6][8]

Troubleshooting Decision Workflow

If an experiment yields a poor result, use the following workflow to diagnose the potential issue.

Caption: A decision tree for troubleshooting low-yield synthesis.

References

-

Organic & Biomolecular Chemistry (RSC Publishing). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Available at: [Link]

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

National Institutes of Health (NIH). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC. Available at: [Link]

- Google Patents. Piperidine derivatives, their preparation, and their use as medicaments - European Patent Office.

-

University of Evansville. The Grignard Reaction. Available at: [Link]

-

AIR Unimi. FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. Available at: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available at: [Link]

-

YouTube. Preparation of Piperidines, Part 2: Substituted at Position 3. Available at: [Link]

-

Defense Technical Information Center (DTIC). Piperidine Synthesis. Available at: [Link]

-

Advanced Journal of Chemistry. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

-

Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

- Google Patents. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.

-

ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

- Google Patents. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

-

National Institutes of Health (NIH). Mechanochemical Synthesis of Fluorinated Imines - PMC. Available at: [Link]

- Google Patents. WO2001025202A1 - Process for the preparation of paroxetine intermediate.

-

Chemistry Stack Exchange. 1-bromo-2-fluorobenzene reaction with magnesium and furan. Available at: [Link]

-

ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]

- Google Patents. US6258955B1 - Process for preparing 2-piperidineethanol compounds.

-

ACS Publications. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au. Available at: [Link]

-

Phys.org. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]

-

ChemRxiv. Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst. Available at: [Link]

-

Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

-

Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]

-

USP-NF. Paroxetine Hydrochloride. Available at: [Link]

-

National Institutes of Health (NIH). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC. Available at: [Link]

-

Chemistry LibreTexts. Reaction with Primary Amines to form Imines. Available at: [Link]

-

Wikipedia. Grignard reagent. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

Technical Support Center: Purification of 2-(2-Fluorophenyl)piperidine Hydrochloride